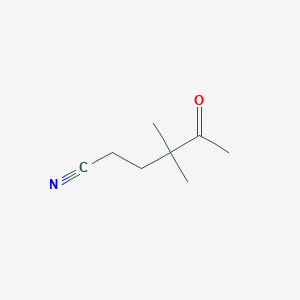

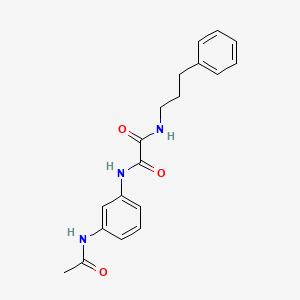

(5-Methylisoxazol-3-yl)(3-phenylpyrrolidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5-Methylisoxazol-3-yl)(3-phenylpyrrolidin-1-yl)methanone is a chemical compound that has been widely studied for its potential applications in scientific research. It is a synthetic compound that has been shown to have a range of effects on biochemical and physiological processes. In We will also discuss potential future directions for research on this compound.

Aplicaciones Científicas De Investigación

Photolysis and Tautomeric Insights

Photolysis studies of isoxazolone compounds, including derivatives similar to (5-Methylisoxazol-3-yl)(3-phenylpyrrolidin-1-yl)methanone, reveal unique product formations due to the existence of distinct tautomers. Research by Prager and Smith (1994) on phenyldisic acids demonstrates how the photolysis in methanol leads to the formation of products uniquely arising from isolated tautomers, showcasing the chemical versatility and potential applications of such compounds in understanding chemical reaction pathways and designing novel photochemical reactions (R. Prager & Jason A. Smith, 1994).

Synthesis of Isoxazole Derivatives

The synthesis of amino-isoxazoles, which are structurally related to (5-Methylisoxazol-3-yl)(3-phenylpyrrolidin-1-yl)methanone, has been explored to prepare selectively 5-amino-3-(pyrrol-2-yl)isoxazoles, demonstrating the compound's relevance in synthesizing complex organic structures with potential applications in material science and drug discovery. Sobenina et al. (2005) have developed methods for preparing such derivatives, which could be applicable in synthesizing novel isoxazole-based compounds (L. Sobenina et al., 2005).

Bioactivation Pathways

The bioactivation pathways of isoxazole rings, as studied by Jian Yu et al. (2011), provide insight into the metabolic transformations of such compounds in human liver microsomes. This research elucidates how isoxazole-containing molecules undergo enzyme-catalyzed ring cleavage, leading to the formation of reactive intermediates. Understanding these pathways is crucial for developing therapeutics and assessing the environmental impact of chemical substances (Jian Yu et al., 2011).

Anticholinesterase Activity

Research on arylisoxazole-phenylpiperazine derivatives, such as the study by Saeedi et al. (2019), highlights the potential of isoxazole compounds in inhibiting acetylcholinesterase, an enzyme target for treating neurodegenerative diseases. This suggests applications of (5-Methylisoxazol-3-yl)(3-phenylpyrrolidin-1-yl)methanone derivatives in designing selective inhibitors for therapeutic purposes (Mina Saeedi et al., 2019).

Environmental Synthesis and Anti-inflammatory Activity

The environmentally benign synthesis of isoxazole derivatives and their evaluation for anti-inflammatory activities, as explored by Rajanarendar et al. (2015), demonstrate the compound's potential in medicinal chemistry and environmental science. These findings suggest the versatility of (5-Methylisoxazol-3-yl)(3-phenylpyrrolidin-1-yl)methanone and related structures in developing new pharmaceuticals and in green chemistry applications (E. Rajanarendar et al., 2015).

Mecanismo De Acción

Target of Action

The primary target of (5-Methylisoxazol-3-yl)(3-phenylpyrrolidin-1-yl)methanone is Hematopoietic prostaglandin D synthase . This enzyme plays a crucial role in the biosynthesis of prostaglandin D2, a mediator involved in various physiological and pathological processes including inflammation, sleep regulation, and allergic responses .

Mode of Action

It is believed to interact with its target enzyme, potentially inhibiting its activity and thus affecting the production of prostaglandin d2 .

Biochemical Pathways

The compound’s interaction with Hematopoietic prostaglandin D synthase affects the prostaglandin biosynthesis pathway . By potentially inhibiting this enzyme, the compound may reduce the production of prostaglandin D2, thereby influencing various physiological and pathological processes .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its potential inhibition of prostaglandin D2 production . This could result in changes in inflammation, sleep regulation, and allergic responses .

Propiedades

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)-(3-phenylpyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-11-9-14(16-19-11)15(18)17-8-7-13(10-17)12-5-3-2-4-6-12/h2-6,9,13H,7-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWADOZCKUTRQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B2934762.png)

![Ethyl 5-[(4-bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2934764.png)

![2-{[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2934765.png)

![6-allyl-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2934768.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2934771.png)

![(2Z)-2-[(4-oxochromen-3-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B2934776.png)

![Methyl (E)-4-[2-(1,3-benzodioxol-5-yl)-3-oxopiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2934778.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2934779.png)